3-phenylsulfanyl-N-[4-[4-(3-phenylsulfanylpropanoylamino)phenyl]phenyl]propanamide
Overview
Description
3-phenylsulfanyl-N-[4-[4-(3-phenylsulfanylpropanoylamino)phenyl]phenyl]propanamide is a useful research compound. Its molecular formula is C30H28N2O2S2 and its molecular weight is 512.7 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to target carbonic anhydrase 1 and 2 in humans . These enzymes play a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (eg, Carbonic anhydrase 1 and 2) to induce changes in their activity, which could potentially alter cellular processes .
Biochemical Pathways
Given its potential interaction with carbonic anhydrases, it may influence processes related to ph regulation and ion transport .
Pharmacokinetics
Pharmacokinetics is a critical aspect of drug development as it influences the bioavailability and therapeutic efficacy of a compound .
Result of Action
Based on its potential targets, it may influence cellular processes related to ph regulation and ion transport .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability . These factors can include temperature, pH, and the presence of other compounds or enzymes.
Properties
IUPAC Name |
3-phenylsulfanyl-N-[4-[4-(3-phenylsulfanylpropanoylamino)phenyl]phenyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O2S2/c33-29(19-21-35-27-7-3-1-4-8-27)31-25-15-11-23(12-16-25)24-13-17-26(18-14-24)32-30(34)20-22-36-28-9-5-2-6-10-28/h1-18H,19-22H2,(H,31,33)(H,32,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVMASIXAFYAGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)CCSC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393494 | |
Record name | F0447-0395 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189132-59-0 | |
Record name | F0447-0395 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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